molecular formula C12H15N3 B13244028 2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B13244028
M. Wt: 201.27 g/mol
InChI Key: JELDSJSZGZVIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a substituted aniline derivative featuring a methyl group at the 2-position of the benzene ring and a pyrazole-based methylene substituent at the amine group. The pyrazole moiety is substituted with a methyl group at the 3-position.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)13-7-11-8-14-15-10(11)2/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

JELDSJSZGZVIDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=C(NN=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 2-methylaniline with 3-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, a common method involves using a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction could produce amines or hydrazines .

Scientific Research Applications

2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Substitutions

A key structural feature of 2-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is the pyrazole ring linked via a methylene bridge. Comparisons with related compounds include:

Compound Name Molecular Formula Substituents (Aniline Ring) Substituents (Pyrazole Ring) Molecular Weight Key Properties/Applications Reference
2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₁H₁₂FN₃ 2-Fluoro 3-Methyl 205.23 Potential kinase inhibitor scaffold
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline C₁₂H₁₂F₃N₃ 2-Trifluoromethyl 1-Methyl 255.24 Agrochemical intermediates
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 4-Thiazole 1-Methyl 284.38 Anticandidal activity

Key Observations :

  • Substituent Position: The position of methyl/fluoro groups on the aniline ring significantly impacts electronic properties.
  • Pyrazole Methylation : Methylation at the pyrazole’s 3-position (target compound) versus 1-position () alters steric hindrance and rotational freedom, affecting binding affinity in biological targets .
Analogues with Varied Aromatic Cores

Replacing the pyrazole ring with other heterocycles modifies solubility and reactivity:

Compound Name Aromatic Core Molecular Formula Molecular Weight Applications Reference
4-[(E)-(4-Methylphenyl)iminomethyl]phenol Schiff base C₁₄H₁₃NO 211.26 Coordination chemistry
N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline Pyridine-pyrazole hybrid C₂₅H₂₈N₄ 384.52 Fluorescence materials

Key Observations :

  • Schiff Base Derivatives: Compounds like 4-[(E)-(4-methylphenyl)iminomethyl]phenol () exhibit enhanced metal-coordination capabilities compared to the target compound due to the imine group .
  • Hybrid Cores : Pyridine-pyrazole hybrids () demonstrate improved thermal stability and fluorescence, suggesting that modifying the pyrazole’s substituents could enhance material properties .
Table 1: Substituent Effects on Molecular Properties
Substituent (Aniline) Substituent (Pyrazole) logP (Predicted) Hydrogen-Bond Acceptors Bioactivity Notes
2-Methyl 3-Methyl 2.5 3 Moderate cytotoxicity (inferred)
2-Fluoro 3-Methyl 2.1 4 Kinase inhibition potential
2-Trifluoromethyl 1-Methyl 3.0 3 Agrochemical lead candidate

Biological Activity

2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline, with the CAS number 1156889-58-5, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C12H16N4
  • Molecular Weight : 201.27 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities, attached to an aniline moiety.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives related to 2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline. The compound has shown promising results against several bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 230 μg/mL for certain derivatives .
  • Antibiofilm Activity :
    • The antibiofilm effectiveness was notable, particularly against Staphylococcus aureus, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 230 µg/mL, which is significantly lower than that of standard antibiotics like metronidazole .

Comparative Table of Antibacterial Activity

CompoundTarget BacteriaMIC (µg/mL)MBIC (µg/mL)
2-Methyl-N-(3-methyl-1H-pyrazol-4-yl)methyl anilineS. aureus230230
Fluorinated DerivativeE. coli460Not specified
Reference Drug (Metronidazole)VariousHigher than tested compoundsNot specified

Anticancer Activity

The anticancer potential of derivatives related to this compound has also been explored, particularly focusing on their role as inhibitors of cyclin-dependent kinases (CDKs).

Key Findings:

  • Inhibition of CDK2 :
    • A derivative exhibited potent inhibitory activity against CDK2 with an IC50 value of 0.98 μM, indicating strong potential as a therapeutic agent in cancer treatment .
  • Antiproliferative Effects :
    • In vitro assays showed that the compound had significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma), with IC50 values of approximately 1.88 μM and 2.12 μM respectively .

Anticancer Activity Table

CompoundCancer Cell LineIC50 (μM)
2-Methyl-N-(3-methyl-1H-pyrazol-4-yl)methyl aniline derivativeMCF-71.88
B16-F102.12
Reference CompoundStandard ChemotherapeuticsHigher than tested compounds

The biological activities observed can be attributed to the structural features of the pyrazole ring and the aniline moiety, which may interact with specific biological targets such as enzymes involved in bacterial metabolism and cell cycle regulation in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.